7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline
Description
Properties
IUPAC Name |
7-bromo-5-phenyltetrazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN5/c15-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)16-14-17-18-19-20(12)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIEJDTPXOWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=NN3C4=C2C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with phenylhydrazine to form the intermediate, which is then brominated to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at C7-Bromine
The bromine atom at position 7 serves as a reactive site for nucleophilic substitution, enabling functionalization with heteroatoms or carbon-based groups:
Mechanism : The reaction proceeds via an SₙAr mechanism, where electron-withdrawing effects of the tetrazole and quinazoline rings activate the C-Br bond for nucleophilic attack.
Tetrazole Ring Opening and Rearrangement
The tetrazole moiety undergoes ring-opening under acidic or thermal conditions:
-
Acid-Mediated Cleavage :
Treatment with HCl (6M, reflux) cleaves the N(1)–N(5) bond, yielding 5-azidoquinazolin-4(3H)-one intermediates. Subsequent hydrolysis produces quinazoline-2,4-diones . -
Thermal Decomposition :
Heating above 200°C induces N₂ elimination, generating reactive nitrene intermediates that recombine to form fused pyrido[2,3-d]pyrimidines .
Cross-Coupling Reactions
The bromine substituent participates in transition-metal-catalyzed couplings:
Note : The tetrazole ring’s electron-deficient nature enhances catalytic activity by stabilizing metal intermediates.
Cyclization and Heterocycle Formation
The compound serves as a precursor for polycyclic systems:
-
Intramolecular Cyclization :
Treatment with CuBr₂ in DMF at 120°C induces C–N bond formation between the phenyl group and tetrazole nitrogen, yielding dibenzotetrazolo[1,5-a:5',1'-f]quinazolines . -
Oxidative Annulation :
Reaction with alkynes under Pd catalysis forms indoloquinazoline derivatives via C–H activation .
Oxidation and Reductive Transformations
-
N-Oxidation :
Using mCPBA (meta-chloroperbenzoic acid) selectively oxidizes the quinazoline N1 atom to form the corresponding N-oxide .
Impact : Enhances hydrogen-bonding capacity for biological targeting . -
Reductive Debromination :
Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 5-phenyltetrazolo[1,5-a]quinazoline .
Functionalization via Electrophilic Aromatic Substitution
The phenyl ring undergoes regioselective substitution:
| Reaction | Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | 5-(4-Nitrophenyl)tetrazoloquinazoline | 55% | |
| Sulfonation | SO₃, DCE, 40°C | Meta | 5-(3-Sulfophenyl)tetrazoloquinazoline | 60% |
Regiochemical Control : Electron-withdrawing effects of the tetrazole-quinazoline system direct electrophiles to meta/para positions.
Scientific Research Applications
Structural Characteristics
The compound features a unique bicyclic system comprising a quinazoline ring fused with a tetrazole ring. The presence of a bromine atom at the 7th position and a phenyl group at the 5th position enhances its biological activity by influencing electronic density and hydrophobicity, respectively. These structural attributes contribute to its interaction with biological targets, making it a candidate for further research in medicinal chemistry .
Anticancer Activity
Research indicates that 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline exhibits antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its potential to inhibit the growth of human tumor cell lines, suggesting that it could serve as a lead compound for developing new anticancer therapies. Specifically, compounds with similar structures have shown efficacy against cancer types such as leukemia and breast cancer .
- Case Study: Antitumor Activity
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is particularly relevant given the increasing prevalence of antibiotic resistance.
- Case Study: Antimicrobial Screening
Drug Design and Development
The unique structure of this compound makes it an attractive candidate in drug design. Its ability to interact with multiple biological targets suggests that it could lead to the development of multi-target therapeutics.
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with various enzymes and receptors involved in disease processes. These studies help in understanding the binding affinities and mechanisms of action, guiding further synthesis and optimization of related compounds .
Comparative Analysis of Biological Activities
| Activity Type | Compound Example | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Anticancer | This compound | HepG2 (liver cancer) | 0.14 |
| MCF-7 (breast cancer) | 0.18 | ||
| Antimicrobial | This compound | Staphylococcus aureus | <250 mg/L |
| Escherichia coli | <250 mg/L |
Mechanism of Action
The mechanism of action of 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions . The specific pathways affected depend on the biological context and the target molecules involved.
Comparison with Similar Compounds
Table 1: Bioactivity Comparison of Pyrazolo- vs. Tetrazoloquinazolines
Triazolo[1,5-a]quinazoline Derivatives
Triazoloquinazolines, such as 5-chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline (), exhibit distinct reactivity due to the triazole ring’s sulfur and chlorine substituents. The methylsulfonyl group enhances metabolic stability, while the 7-bromo substituent in tetrazoloquinazoline may facilitate nucleophilic substitution reactions, similar to bromine displacement in imidazo-thiadiazoles .
Table 2: Substituent Reactivity in Triazolo- vs. Tetrazoloquinazolines
Tetrazoloquinazolinone Derivatives
Tetrazoloquinazolinones, such as 8-butoxy-7-methoxy-tetrazolo[1,5-a]quinazolin-5(1H)-one (), highlight the impact of alkoxy substituents on physicochemical properties. Compared to 7-bromo-5-phenyltetrazoloquinazoline:
- LogP and Solubility : Methoxy/butoxy groups reduce logP (0.4–1.2) and increase hydrophilicity (PSA: 78–82 Ų), whereas bromine elevates molecular weight (289 vs. 217 g/mol) and lipophilicity .
Functional Analogs and Cross-Class Comparisons
Antimicrobial Activity
Pyrazoloquinazoline aldehydes (e.g., 5d , 5k in ) inhibit Fusarium graminearum and Candida albicans at 50 µg/mL. The tetrazoloquinazoline’s bromine may enhance membrane penetration, but its antimicrobial efficacy remains untested .
Cytotoxicity in Cancer Models
Pyrazoloquinazolin-6-ones (e.g., 8c , 10l in ) show IC50 values <10 µM against A549 and H460 cells. Electronegative substituents (e.g., Cl) improve activity, suggesting bromine’s polarizability could similarly enhance cytotoxicity in tetrazolo analogs .
Biological Activity
7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This detailed article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a unique tetrazole ring fused with a quinazoline structure, which is known for its diverse biological activities. The presence of the bromine atom and phenyl group contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for these bacteria was found to be 250 mg/L, demonstrating moderate antibacterial activity .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 250 |
| Enterococcus faecalis | TBD |
| Pseudomonas aeruginosa | TBD |
Anticancer Activity
The compound has also been screened for anticancer properties. In vitro studies conducted by the National Cancer Institute (NCI) assessed its ability to inhibit growth across 60 different human tumor cell lines. Notably, it demonstrated lethal activity against acute lymphoblastic leukemia (CCRF-CEM) cell lines at concentrations as low as 1.0 μM .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) |
|---|---|
| CCRF-CEM (Leukemia) | 1.0 |
| MOLT-4 (Leukemia) | Moderate |
| HL06-(TB) (Leukemia) | Moderate |
| SNB-75 (CNS Cancer) | Moderate |
The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. It may inhibit key enzymes involved in cellular processes or interfere with nucleic acid synthesis in pathogens and cancer cells. This mechanism is similar to other quinazoline derivatives that have shown efficacy in drug discovery for cancer treatment and antimicrobial applications .
Case Studies
Several case studies highlight the compound's potential:
- Antimicrobial Screening : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of tetrazoloquinazolines exhibited varying degrees of antibacterial activity, with some derivatives showing enhanced potency against resistant strains .
- Cancer Cell Line Studies : Another investigation focused on the anticancer properties of quinazoline derivatives found that modifications to the tetrazole ring significantly impacted their cytotoxicity against various tumor cells, suggesting a structure-activity relationship that could be exploited for drug development .
- Docking Studies : Computational docking studies have suggested that this compound may share binding sites with established anticancer drugs like Gefitinib on the epidermal growth factor receptor (EGFR), indicating a potential pathway for therapeutic action against certain cancers .
Q & A
Q. What are the key synthetic strategies for preparing 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions using sodium azide or hydrazine derivatives to form the tetrazole ring. For example, tetrazoloquinazolines are often synthesized via cyclization of dihydropyrimidine precursors with NaN₃ under reflux in polar aprotic solvents (e.g., DMF) . Bromination at position 7 can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperatures (60–80°C) . Yield optimization requires careful control of stoichiometry, solvent choice (e.g., dichloromethane vs. DMF), and reaction time. Design of Experiments (DoE) methodologies, such as factorial design, are recommended to identify critical parameters (e.g., temperature, catalyst loading) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. The bromine atom induces distinct deshielding effects on adjacent protons .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br signature) .
- Elemental Analysis : Combustion analysis (C, H, N) confirms purity, with deviations >0.4% indicating impurities .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .
Advanced Research Questions
Q. How can the bromine substituent in this compound be leveraged for further functionalization in drug discovery?
- Methodological Answer : The bromine atom serves as a versatile handle for cross-coupling reactions:
- Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids introduces aromatic groups for structure-activity relationship (SAR) studies .
- Buchwald-Hartwig Amination : Substitution with amines enables diversification of the quinazoline core for targeting enzyme active sites .
- Click Chemistry : Azide-alkyne cycloaddition with propargyl derivatives can append bioorthogonal tags for cellular imaging .
Reaction efficiency depends on ligand choice (e.g., XPhos for Pd catalysis) and solvent/base systems (e.g., toluene/K₃PO₄) .
Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular Docking : Screens against protein targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. The tetrazole ring’s planar structure often mimics purine bases, suggesting affinity for ATP-binding pockets .
- MD Simulations : Assess binding kinetics and conformational flexibility in aqueous environments (e.g., GROMACS) .
Validate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. How can researchers resolve contradictions in reported biological activities of tetrazoloquinazoline derivatives?
- Methodological Answer : Discrepancies may arise from variations in:
- Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) affect compound solubility and activity .
- Cell Lines : Genetic differences in models (e.g., HeLa vs. HEK293) influence drug metabolism and target expression .
- Structural Analogues : Minor substituent changes (e.g., phenyl vs. pyridyl groups) drastically alter pharmacokinetics .
Reproducibility requires standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
Q. What strategies optimize the environmental safety of this compound synthesis?
- Methodological Answer :
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to minimize heavy metal waste .
- Waste Management : Brominated byproducts require neutralization with Na₂S₂O₃ and disposal via certified hazardous waste programs .
Lifecycle assessment (LCA) tools quantify environmental impact and guide process improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
